N-Acetylperosamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetylperosamine (NAP) is a monosaccharide that is found in the cell wall of various bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Campylobacter jejuni. NAP is an important component of bacterial lipopolysaccharides (LPS), which are essential for bacterial survival and virulence. NAP has been the subject of scientific research due to its potential applications in the development of vaccines and antibiotics.
Mechanism of Action
The mechanism of action of N-Acetylperosamine is not fully understood, but it is thought to involve the interaction of N-Acetylperosamine with various receptors on immune cells. N-Acetylperosamine has been shown to activate Toll-like receptor 4 (TLR4), which is a key receptor involved in the recognition of bacterial LPS. Activation of TLR4 leads to the production of pro-inflammatory cytokines, which are important for the immune response to bacterial infections.
Biochemical and Physiological Effects:
N-Acetylperosamine has been shown to have several biochemical and physiological effects. N-Acetylperosamine has been shown to enhance the production of pro-inflammatory cytokines, including interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Furthermore, N-Acetylperosamine has been shown to enhance the activity of natural killer (NK) cells, which are important for the immune response to viral infections.
Advantages and Limitations for Lab Experiments
One advantage of using N-Acetylperosamine in lab experiments is that it is a well-characterized molecule that is easy to synthesize. Furthermore, N-Acetylperosamine has been shown to have a wide range of biological effects, making it a useful tool for studying the immune response to bacterial infections. However, one limitation of using N-Acetylperosamine in lab experiments is that it is not a natural component of mammalian cells, which may limit its relevance to human biology.
Future Directions
There are several future directions for research on N-Acetylperosamine. One area of research is the development of N-Acetylperosamine-based vaccines and adjuvants. N-Acetylperosamine has been shown to enhance the immune response to vaccines, making it a promising candidate for vaccine development. Furthermore, N-Acetylperosamine-based adjuvants may be useful for enhancing the efficacy of existing vaccines.
Another area of research is the development of N-Acetylperosamine-based antibiotics. N-Acetylperosamine is a component of the LPS of many pathogenic bacteria, and antibodies against N-Acetylperosamine have been shown to confer protection against bacterial infections. Furthermore, N-Acetylperosamine-based antibiotics may be less prone to resistance than traditional antibiotics, making them a promising candidate for the treatment of bacterial infections.
Conclusion:
N-Acetylperosamine is a monosaccharide that has been the subject of scientific research due to its potential applications in the development of vaccines and antibiotics. N-Acetylperosamine has been shown to enhance the immune response to vaccines and confer protection against bacterial infections. Furthermore, N-Acetylperosamine-based antibiotics may be less prone to resistance than traditional antibiotics. Future research on N-Acetylperosamine may lead to the development of new vaccines and antibiotics that could have a significant impact on public health.
Synthesis Methods
N-Acetylperosamine can be synthesized from L-rhamnose, which is a common sugar found in nature. The synthesis of N-Acetylperosamine involves several chemical reactions, including acetylation, oxidation, and reduction. The final product is a white crystalline powder that is soluble in water and ethanol.
Scientific Research Applications
N-Acetylperosamine has been studied extensively for its potential applications in the development of vaccines and antibiotics. N-Acetylperosamine is a component of the LPS of many pathogenic bacteria, and antibodies against N-Acetylperosamine have been shown to confer protection against bacterial infections. Furthermore, N-Acetylperosamine has been shown to enhance the immune response to vaccines, making it a promising adjuvant for vaccine development.
properties
CAS RN |
14131-56-7 |
---|---|
Product Name |
N-Acetylperosamine |
Molecular Formula |
C8H15NO5 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
N-[(2R,3S,4S,5S)-4,5,6-trihydroxy-2-methyloxan-3-yl]acetamide |
InChI |
InChI=1S/C8H15NO5/c1-3-5(9-4(2)10)6(11)7(12)8(13)14-3/h3,5-8,11-13H,1-2H3,(H,9,10)/t3-,5-,6+,7+,8?/m1/s1 |
InChI Key |
LMIZXKMXHCOVTQ-PDMHJPEASA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)O)O)NC(=O)C |
SMILES |
CC1C(C(C(C(O1)O)O)O)NC(=O)C |
Canonical SMILES |
CC1C(C(C(C(O1)O)O)O)NC(=O)C |
synonyms |
(1-2)-linked N-3-hydroxypropionyl-alpha-D-perosamine 4-(3-hydroxypropanamido)-4,6-dideoxy-alpha-D-mannopyranose alpha(1-2)linked N-acetylperosamine homopolymer APA1-2P N-acetylperosamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.